4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2/c1-32-20-9-7-16(8-10-20)24(31)26-19-6-2-4-17(14-19)21-11-12-22-27-28-23(30(22)29-21)18-5-3-13-25-15-18/h2-15H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDRNQIDZBHECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps, including the formation of the triazole and pyridazine rings. One common method involves the use of microwave-mediated, catalyst-free conditions to facilitate the formation of the triazole ring . The reaction conditions often include the use of dry toluene as a solvent and temperatures around 140°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Overview
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for various applications.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against cancer cells such as SGC-7901 and A549, indicating their potential as chemotherapeutic agents. The mechanism often involves:
- Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics essential for cell division.
- Induction of Apoptosis : Triggering programmed cell death pathways that are crucial in cancer treatment .
Antimicrobial and Antiviral Properties
Research has also explored the antimicrobial and antiviral properties of the compound. It is believed to interact with specific enzymes or receptors involved in microbial and viral replication processes, potentially leading to new treatments for infections .
Coordination Chemistry
In coordination chemistry, this compound serves as a valuable ligand. Its ability to form stable complexes with metal ions can be utilized in catalysis and material science .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Intermediate : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Triazole Ring : Reacting the pyridazinone with azide compounds under cycloaddition conditions.
- Coupling Reaction : Using palladium-catalyzed cross-coupling to attach the pyridine derivative .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative demonstrated potent activity against HT-1080 fibrosarcoma cells with an IC50 value of 0.012 µM, showcasing its potential as a lead compound for drug development .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Inhibits tubulin polymerization |
| A549 | 0.008 | Induces cell cycle arrest | |
| HT-1080 | 0.012 | Promotes apoptosis via mitochondrial pathway |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl derivatives: Compounds with similar pyridine rings.
Triazolo[4,3-b]pyridazine derivatives: Compounds with similar triazole and pyridazine rings.
Benzamide derivatives: Compounds with similar benzamide structures.
Uniqueness
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that combines elements from triazole and pyridazine families. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound primarily involves inhibition of key signaling pathways associated with cancer progression. Notably, it targets the c-Met receptor tyrosine kinase, which plays a significant role in cell proliferation and survival.
- c-Met Inhibition : The compound has been shown to inhibit c-Met with an IC50 value indicative of its potency (e.g., IC50 values around 0.163 μM have been reported) .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle progression .
- Cell Cycle Arrest : Specifically, it has been observed to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| A549 | 0.83 ± 0.07 | c-Met inhibition |
| HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Additional Biological Activities
Beyond its anticancer properties, derivatives of this compound have shown other biological activities:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor for enzymes like Pim-1 and LRRK2 .
Case Studies
- In Vitro Studies : A study evaluated the effects of the compound on a panel of 60 cancer cell lines (NCI). Results showed that compounds similar to this compound had varying degrees of cytotoxicity with some derivatives achieving over 50% growth inhibition at low micromolar concentrations .
- Molecular Docking Studies : Docking studies indicated that the compound interacts effectively with the ATP-binding site of c-Met and Pim-1 kinases, suggesting a competitive inhibition mechanism .
Q & A
Q. Optimal Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Hydrazine hydrate, DMF, 80–100°C | Triazole ring formation |
| Coupling | Pd catalysts, NaOtBu, toluene/THF, 70–90°C | Aryl group introduction |
| Quenching | Ice-cold water, pH adjustment | Precipitation of intermediates |
Q. Critical Factors :
- Temperature control to prevent side reactions (e.g., decomposition of labile groups) .
- Solvent choice (e.g., DMF for polar intermediates, toluene for coupling) to enhance yield .
Which analytical techniques are most reliable for confirming structural integrity and purity?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Supporting Evidence :
- Molecular docking studies with 14-α-demethylase (PDB: 3LD6) show binding affinity (ΔG = -9.2 kcal/mol) .
- In vitro assays on HepG2 cells demonstrate IC50 = 1.8 µM .
How can researchers resolve contradictions between in vitro and in vivo activity data?
Advanced Research Focus
Methodological Strategies :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites impacting in vivo efficacy .
- Dose Optimization : Adjust dosing regimens (e.g., frequency, route) to align with in vivo pharmacokinetics .
Case Study :
A triazolopyridazine analog showed potent in vitro activity (IC50 = 0.5 µM) but failed in vivo due to rapid hepatic clearance. Introducing a methoxy group improved metabolic stability (t1/2 increased from 1.2 to 4.7 hours) .
What strategies improve metabolic stability without compromising target affinity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Approaches :
- Bioisosteric Replacement : Swap labile groups (e.g., methyl → trifluoromethyl) to resist oxidation .
- Steric Shielding : Introduce bulky substituents near metabolically sensitive sites (e.g., ortho-methoxy groups) .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
